Isohexadecyl isooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecyl isooctadecanoate is a chemical compound with the molecular formula C34H68O2. It is an ester formed from the reaction of isohexadecyl alcohol and isooctadecanoic acid . This compound is commonly used as an emollient and conditioning agent in various cosmetic and personal care products, including lotions, creams, and sunscreens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl isooctadecanoate is synthesized through an esterification reaction between isohexadecyl alcohol and isooctadecanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isohexadecyl alcohol and isooctadecanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Isohexadecyl alcohol and isooctadecanoic acid
Transesterification: New ester and alcohol
Scientific Research Applications
Isohexadecyl isooctadecanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, this compound is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other esters and as a reference material in analytical chemistry.
Biology
In biological research, this compound is used as a component in lipid-based formulations for drug delivery. Its emollient properties make it suitable for use in topical formulations and transdermal delivery systems.
Medicine
In medicine, this compound is used in the formulation of various pharmaceutical products, including creams and ointments. Its moisturizing properties help improve the efficacy of topical medications.
Industry
In the industrial sector, this compound is used as an ingredient in personal care products, such as lotions, creams, and sunscreens. It enhances the spreadability and skin-feel of formulations and helps stabilize and extend the shelf life of products .
Mechanism of Action
Isohexadecyl isooctadecanoate exerts its effects primarily through its emollient and conditioning properties. It forms a protective barrier on the skin, reducing water loss and improving skin hydration . The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, soft feel.
Comparison with Similar Compounds
Similar Compounds
- Isohexadecyl stearate
- Isohexadecyl palmitate
- Isohexadecyl myristate
Uniqueness
Isohexadecyl isooctadecanoate is unique due to its specific combination of isohexadecyl alcohol and isooctadecanoic acid, which imparts distinct emollient and conditioning properties. Compared to similar compounds, it offers better spreadability and skin-feel, making it a preferred choice in cosmetic and personal care formulations .
Properties
CAS No. |
52006-45-8 |
---|---|
Molecular Formula |
C34H68O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
14-methylpentadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-32(2)28-24-20-16-12-8-5-6-10-14-18-22-26-30-34(35)36-31-27-23-19-15-11-7-9-13-17-21-25-29-33(3)4/h32-33H,5-31H2,1-4H3 |
InChI Key |
DHGBAFGZLVRESL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C |
Key on ui other cas no. |
52006-45-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.